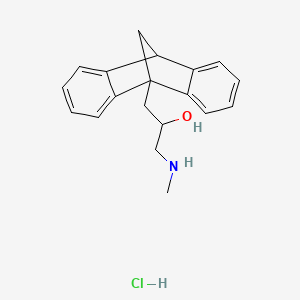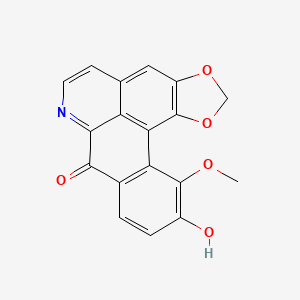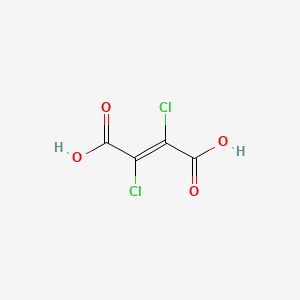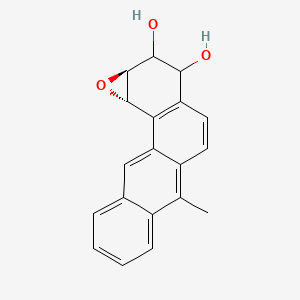
(+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-7-Mba-3,4-diol 1,2-oxide: is a compound derived from the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). It is known for its role in carcinogenesis, particularly in the initiation of tumors in various tissues. This compound is a diol epoxide, which means it contains both diol (two hydroxyl groups) and epoxide (an oxygen atom bonded to two adjacent carbon atoms) functionalities. The compound is of significant interest in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene typically involves the oxidation of its precursor, 7,12-dimethylbenz[a]anthracene (DMBA). The process begins with the formation of DMBA-3,4-diol through the action of microsomal epoxide hydrolase (mEH). This intermediate is then further oxidized by cytochrome P450 enzymes (CYP1A1 or CYP1B1) to produce the ultimate carcinogenic form, this compound .
Industrial Production Methods: The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anti-7-Mba-3,4-diol 1,2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive intermediates.
Substitution: It can react with nucleophiles, such as DNA bases, leading to the formation of DNA adducts.
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP1A1 or CYP1B1) are commonly used for oxidation reactions.
Substitution: Nucleophilic reagents, such as DNA bases, under physiological conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide ring.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA. The compound primarily targets the adenine base in DNA, forming stable adducts that can lead to mutations. These mutations, particularly the A-to-T transversion at codon 61 of the H-ras gene, are critical in the initiation of tumors .
Comparison with Similar Compounds
Syn-7,12-Dimethylbenz[a]anthracene-3,4-diol-1,2-epoxide (syn-DMBADE): Another diol epoxide derived from DMBA, which also forms DNA adducts and initiates tumors.
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE): A well-known diol epoxide derived from benzo[a]pyrene, another PAH, which is also involved in carcinogenesis.
Uniqueness: Anti-7-Mba-3,4-diol 1,2-oxide is unique due to its specific formation from DMBA and its distinct ability to induce A-to-T transversions at codon 61 of the H-ras gene. This specificity in mutagenesis and its potent tumor-initiating activity make it a valuable compound for studying the molecular mechanisms of cancer .
Properties
CAS No. |
64625-66-7 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3S,5S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-11-5-3-2-4-10(11)8-14-12(9)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16?,17?,18-,19-/m0/s1 |
InChI Key |
CTCQBMGFYNPCAS-BTRQGYIVSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)[C@H]5[C@@H](O5)C(C3O)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O |
Synonyms |
7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide anti-3,4-dihydrodiol 1,2-epoxide 7-methylbenz(a)anthracene MBADE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


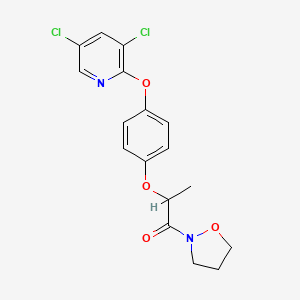
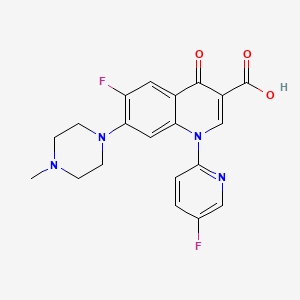
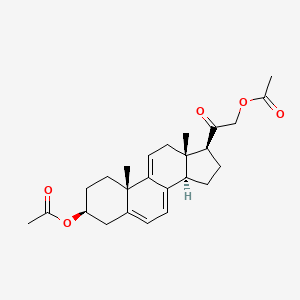
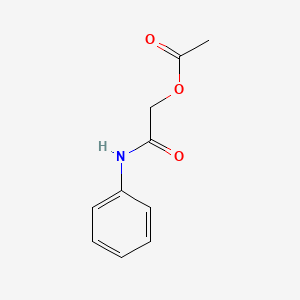
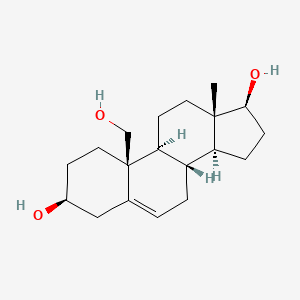
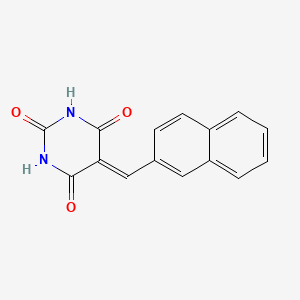
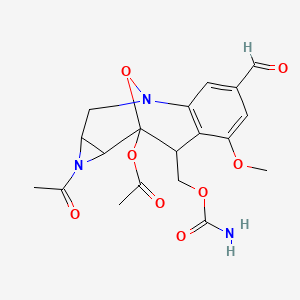
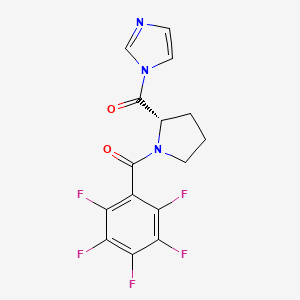
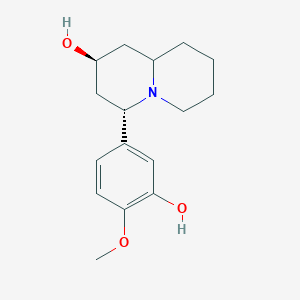
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
